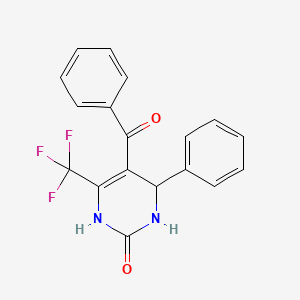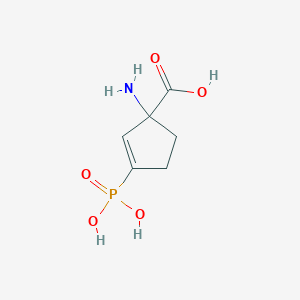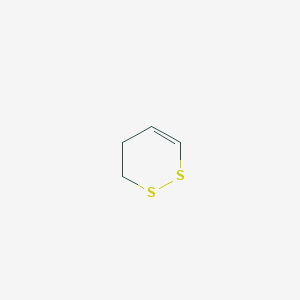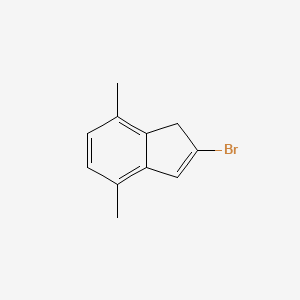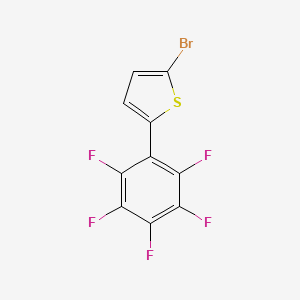![molecular formula C7H6O4 B14256177 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene CAS No. 450396-40-4](/img/structure/B14256177.png)
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,9-tetraoxatricyclo[63001,5]undeca-7,10-diene is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
The synthesis of 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of advanced catalytic processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism by which 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene can be compared with similar compounds such as:
Tricyclo[5.4.0.0(2,8)]undec-9-ene: Similar tricyclic structure but different functional groups.
endo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another tricyclic compound with distinct chemical properties
Eigenschaften
CAS-Nummer |
450396-40-4 |
|---|---|
Molekularformel |
C7H6O4 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene |
InChI |
InChI=1S/C7H6O4/c1-2-8-5-3-9-6-7(1,5)11-4-10-6/h1-3,6H,4H2 |
InChI-Schlüssel |
WOUKQDPWFVHRHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2C3(O1)C=COC3=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
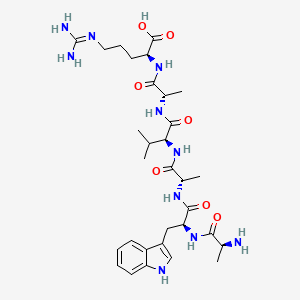
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
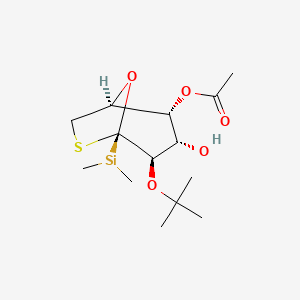
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
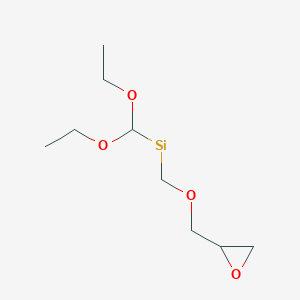
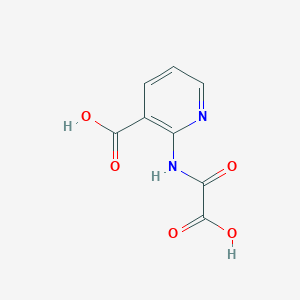
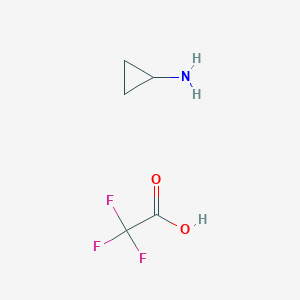
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
